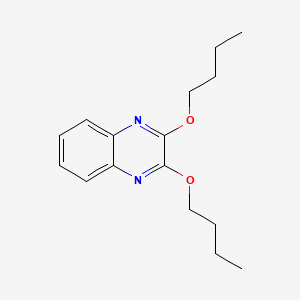![molecular formula C21H26O2 B14603374 [1,1'-Biphenyl]-4-yl nonanoate CAS No. 60508-31-8](/img/structure/B14603374.png)
[1,1'-Biphenyl]-4-yl nonanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1’-Biphenyl]-4-yl nonanoate: is an organic compound that belongs to the ester class of chemicals It is characterized by a biphenyl group attached to a nonanoate ester chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-yl nonanoate typically involves the esterification of 4-biphenylcarboxylic acid with nonanoic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of [1,1’-Biphenyl]-4-yl nonanoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and efficient separation techniques, such as distillation or crystallization, ensures the production of high-quality [1,1’-Biphenyl]-4-yl nonanoate.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-4-yl nonanoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction of [1,1’-Biphenyl]-4-yl nonanoate can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The biphenyl group in [1,1’-Biphenyl]-4-yl nonanoate can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitric acid, halogens, Lewis acids as catalysts.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitrated or halogenated biphenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: [1,1’-Biphenyl]-4-yl nonanoate can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.
Material Science: It is used in the synthesis of polymers and advanced materials with specific properties.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine:
Drug Development: [1,1’-Biphenyl]-4-yl nonanoate derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
Fragrance and Flavor Industry: Due to its aromatic properties, it is used in the formulation of perfumes and flavoring agents.
Chemical Manufacturing: It serves as an intermediate in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of [1,1’-Biphenyl]-4-yl nonanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis, releasing the active biphenyl moiety. These interactions can modulate biochemical pathways and cellular processes, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
[1,1’-Biphenyl]-4-yl acetate: Similar structure but with a shorter ester chain.
[1,1’-Biphenyl]-4-yl butanoate: Another ester derivative with a different chain length.
[1,1’-Biphenyl]-4-yl hexanoate: A compound with a medium-length ester chain.
Uniqueness:
Chain Length: The nonanoate ester chain in [1,1’-Biphenyl]-4-yl nonanoate provides unique hydrophobic properties compared to shorter ester chains.
Chemical Stability: The longer ester chain contributes to the compound’s stability and resistance to hydrolysis.
Biological Activity: The specific chain length can influence the compound’s interaction with biological targets, potentially enhancing its therapeutic properties.
Propiedades
Número CAS |
60508-31-8 |
|---|---|
Fórmula molecular |
C21H26O2 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
(4-phenylphenyl) nonanoate |
InChI |
InChI=1S/C21H26O2/c1-2-3-4-5-6-10-13-21(22)23-20-16-14-19(15-17-20)18-11-8-7-9-12-18/h7-9,11-12,14-17H,2-6,10,13H2,1H3 |
Clave InChI |
JFIOMVYHCVPMKZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(=O)OC1=CC=C(C=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


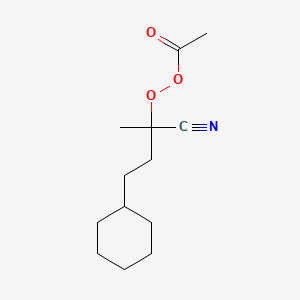
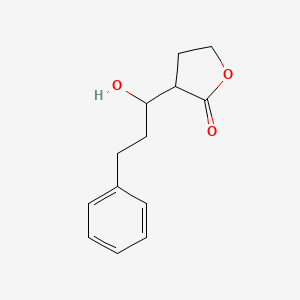
![[1,1'-Bi(cyclohexa-2,4-dien-1-ylidene)]-6,6'-dione](/img/structure/B14603321.png)
![Acetic acid, [[(2-amino-5-chlorophenyl)phenylamino]sulfonyl]-](/img/structure/B14603329.png)
![(5Z)-6,10,10-trimethyl-bicyclo[7.2.0]undec-5-en-2-one](/img/structure/B14603333.png)
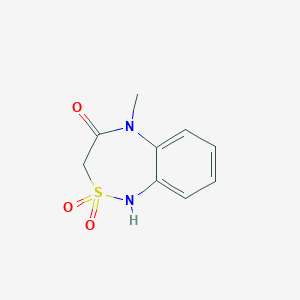
![1-(4-Chlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14603343.png)
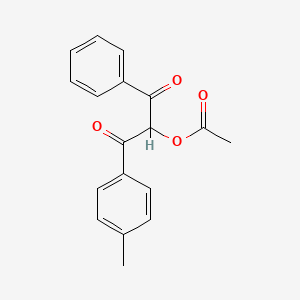
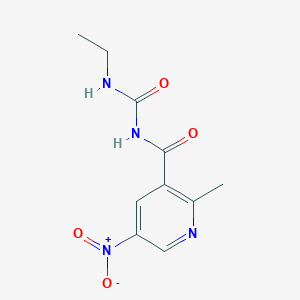
![Phosphorane, [(2,4-dichlorophenyl)methylene]triphenyl-](/img/structure/B14603356.png)
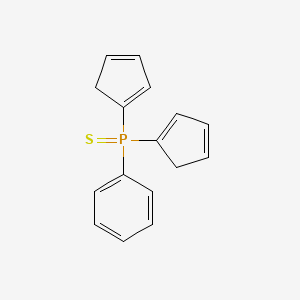
![1-[2-(4-Chlorophenyl)hexyl]imidazole;nitric acid](/img/structure/B14603365.png)
![2,4-Dichloro-1-[4-methyl-3-(prop-2-ene-1-sulfinyl)phenoxy]benzene](/img/structure/B14603371.png)
